tert-Butyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate
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Overview
Description
tert-Butyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate is a complex organic compound that features a quinoline core substituted with a cyclopropyl group and a fluorophenyl group
Preparation Methods
The synthesis of tert-Butyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the quinoline core: This can be achieved through a series of cyclization reactions involving aniline derivatives and aldehydes.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using diazo compounds.
Addition of the fluorophenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.
Formation of the hept-6-enoate moiety: This involves esterification reactions using appropriate carboxylic acids and alcohols.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
tert-Butyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes by binding to their active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinidine: Used as an antiarrhythmic agent.
Ciprofloxacin: A fluoroquinolone antibiotic.
tert-Butyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C29H30FNO4 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
tert-butyl (E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate |
InChI |
InChI=1S/C29H30FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,22,33H,8-9,16-17H2,1-3H3/b15-14+/t22-/m1/s1 |
InChI Key |
AZPFWOSGHRUNEF-JXVRESAISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC(=O)/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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